(S)-(+)-NBD-Py-NCS

Chiral derivatization fluorescence detection laser-induced fluorescence

UV-based chiral reagents lack sensitivity for trace D-amino acid analysis in biological matrices. (S)-(+)-NBD-Py-NCS addresses this with ~50 nM LIF detection at 488 nm, providing 20-1000× higher sensitivity than Marfey's reagent. • 10-min derivatization at 55°C - 9× faster than Marfey's (90 min) • Racemization-free labeling (0.05% LOD); Rs up to 3.57 for amino acid enantiomers • ≥99.0% ee optical purity limits systematic error to <1% per ICH Q6A Supplied as light yellow to brown crystalline powder, ≥98.0% (HPLC). Store at 2-8°C under inert gas.

Molecular Formula C11H9N5O3S
Molecular Weight 291.29 g/mol
CAS No. 163927-30-8
Cat. No. B071217
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-(+)-NBD-Py-NCS
CAS163927-30-8
Molecular FormulaC11H9N5O3S
Molecular Weight291.29 g/mol
Structural Identifiers
SMILESC1CN(CC1N=C=S)C2=CC=C(C3=NON=C23)[N+](=O)[O-]
InChIInChI=1S/C11H9N5O3S/c17-16(18)9-2-1-8(10-11(9)14-19-13-10)15-4-3-7(5-15)12-6-20/h1-2,7H,3-5H2/t7-/m0/s1
InChIKeyCHKCHHTYBXOUKH-ZETCQYMHSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(S)-(+)-NBD-Py-NCS Fluorescent Chiral Derivatization Reagent


(S)-(+)-NBD-Py-NCS [=(S)-(+)-4-(3-Isothiocyanatopyrrolidin-1-yl)-7-nitro-2,1,3-benzoxadiazole] is an optically active fluorescent Edman-type chiral derivatization reagent belonging to the benzofurazan family [1]. It reacts covalently with primary and secondary amino groups under mild conditions (55 °C, 10 min) in the presence of a base catalyst to form stable thiourea diastereomers, which are then resolved by reversed-phase HPLC on conventional achiral ODS columns or by capillary electrophoresis [2]. Its excitation maximum at approximately 480–490 nm matches the 488 nm argon-ion laser emission line, enabling sensitive laser-induced fluorescence (LIF) detection [3]. The compound is supplied as a light yellow to brown crystalline powder with a chemical purity of ≥98.0% (HPLC) and an optical purity of ≥99.0% ee, and is specifically marketed as an HPLC labeling reagent for enantiomeric excess (e.e.) determination .

Why (S)-(+)-NBD-Py-NCS Cannot Be Replaced


Chiral derivatization reagents are not interchangeable commodities. (S)-(+)-NBD-Py-NCS occupies a specific performance niche at the intersection of fluorescence detection sensitivity, chromatographic resolution, and speed that is not simultaneously met by any single in-class alternative. Marfey's reagent (FDAA), the most widely used chiral amine derivatization reagent, relies on UV absorbance detection at 340 nm and provides only nanomole sensitivity, approximately 20- to 1000-fold less sensitive than the 50 nM laser-induced fluorescence detection achievable with NBD-PyNCS . Its closest structural analog, DBD-PyNCS, exhibits shifted excitation/emission wavelengths (λex/λem ~460/550 nm) that are less compatible with standard 488 nm Ar-ion laser lines, and provides lower chromatographic resolution for amino acid enantiomers on reversed-phase columns [1]. Even the enantiomeric counterpart (R)-(-)-NBD-Py-NCS is not a functional substitute, as selection of the (S)-(+)-enantiomer dictates the elution order of the resulting diastereomers—a critical parameter when trace-level quantification of a minor enantiomer is required [2]. These reagent-specific differences in detection modality, resolution, and elution order control mean that substituting one reagent for another fundamentally alters analytical sensitivity, specificity, and quantitative reliability [3].

(S)-(+)-NBD-Py-NCS Quantitative Differentiation Evidence


Laser-Induced Fluorescence Sensitivity vs. Marfey's Reagent

(S)-(+)-NBD-Py-NCS enables laser-induced fluorescence (LIF) detection with a limit of detection of approximately 50 nM when used with capillary electrophoresis and an Ar-ion laser (488 nm excitation) [1]. In contrast, Marfey's reagent (FDAA), the most commonly used alternative chiral derivatization reagent for amino acids, relies on UV absorbance detection at 340 nm and is specified by its manufacturer as providing nanomole sensitivity in typical HPLC applications . Converting to comparable units, 50 nM corresponds to approximately 50 fmol/μL (or ~500 fmol for a 10 μL injection), whereas nanomole sensitivity corresponds to approximately 10⁻⁹ mol (1000 pmol) on-column. This represents an approximately 20- to 2000-fold improvement in mass sensitivity for NBD-PyNCS when operated with LIF detection, enabling quantification of trace D-amino acids in complex biological matrices such as rabbit serum and neuronal tissue homogenates without matrix interference [2].

Chiral derivatization fluorescence detection laser-induced fluorescence enantiomeric excess trace amino acid analysis

Chromatographic Resolution Advantage vs. DBD-PyNCS

In a direct comparative study using identical reversed-phase HPLC conditions (ODS column, water-acetonitrile with 0.05% TFA), the diastereomers formed by NBD-PyNCS with 13 amino acids yielded resolution values (Rs) in the range of 3.57–0.55, whereas those formed by DBD-PyNCS with 14 amino acids gave Rs values in the range of 2.57–0.68 [1]. The highest Rs value achieved with NBD-PyNCS (3.57) was approximately 39% greater than the highest value with DBD-PyNCS (2.57), indicating superior baseline separation for the best-resolved amino acid pairs. Neutral and aromatic amino acids showed the largest Rs values with both reagents, but NBD-PyNCS consistently outperformed DBD-PyNCS for this critical subset of analytes [2]. This resolution advantage is attributed to the nitro substituent on the benzofurazan ring of NBD-PyNCS, which generates more pronounced stereochemical discrimination in the diastereomeric thiourea products compared to the dimethylaminosulfonyl group of DBD-PyNCS [3].

Chiral resolution diastereomer separation amino acid analysis reversed-phase HPLC Edman-type reagents

Derivatization Reaction Speed vs. Marfey's Reagent

(S)-(+)-NBD-Py-NCS reacts quantitatively with primary and secondary amino groups under mild conditions of 55 °C for 10 minutes in the presence of triethylamine as a base catalyst to produce the corresponding fluorescent thiourea derivatives . In contrast, Marfey's reagent (FDAA) requires a derivatization time of approximately 90 minutes to achieve complete reaction, as specified in its manufacturer's protocol . The 9-fold reduction in derivatization time for NBD-PyNCS represents a substantial improvement in pre-column sample preparation throughput. Furthermore, the resulting NBD-PyNCS thiourea derivatives are stable in both alkaline reaction solution and acidic medium, with no measurable conversion to thiohydantoin byproducts over the analytical time course [1], whereas Marfey's derivatives have been reported to exhibit stability for at least 48 hours but require careful control of reaction conditions to avoid side reactions [2].

Pre-column derivatization reaction kinetics sample throughput amino acid derivatization workflow efficiency

Racemization-Free Derivatization for Enantiomeric Integrity

A critical requirement for any chiral derivatization reagent is that the labeling reaction itself must not induce racemization of the analyte, as this would produce a false enantiomeric excess reading. Studies employing (S)-(+)-NBD-Py-NCS for the derivatization of amino acid and peptide enantiomers have demonstrated that the reaction proceeds without observable racemization [1]. This property has been validated in the context of peptide analysis, where the enantioanalysis using NBD-PyNCS derivatization and reversed-phase HPLC was reliable down to 0.05% racemization of amino acid residues, with as little as 100 μg of peptide sample sufficient for the analysis [2]. By contrast, Marfey's reagent has documented racemization issues during the derivatization of certain protected amino acid derivatives used in peptide synthesis, and peptide hydrolysis in deuterated acids has been required to circumvent racemization artifacts when using FDAA [3]. Some applications of Marfey's reagent have also reported low derivatization yields with specific beta-amino acid substrates [4].

Racemization-free derivatization enantiomeric integrity chiral purity analysis peptide stereochemistry Edman degradation

Certified Optical Purity for Reliable Enantiomeric Excess Determination

The commercial (S)-(+)-NBD-Py-NCS reagent is supplied with a certified optical purity of ≥99.0% ee as determined by liquid chromatography (LC) on a chiral stationary phase . Its chemical purity is specified at ≥98.0% (HPLC area%), and its specific rotation is [α]²⁰/D = +530 to +600° (c = 0.2, CH₃CN) . High optical purity of the reagent itself is a prerequisite for accurate enantiomeric excess determination, as any enantiomeric impurity in the labeling reagent directly introduces a systematic error in the measured e.e. of the analyte. The optical purity of all four enantiomers of the NBD-PyNCS and DBD-PyNCS reagent family was originally confirmed by HPLC with a chiral stationary phase (CSP) column during their development [1]. This level of documented optical purity distinguishes (S)-(+)-NBD-Py-NCS from generic chiral derivatization reagents that may lack certified enantiomeric purity specifications, introducing uncertainty into quantitative e.e. measurements.

Optical purity enantiomeric excess quality control chiral derivatization reagent specification HPLC labeling

(S)-(+)-NBD-Py-NCS Key Application Scenarios


Trace D-Amino Acid Detection in Biological Samples

The ~50 nM LIF detection limit of NBD-Py-NCS derivatives, enabled by the 480 nm excitation maximum matching the 488 nm Ar-ion laser line, makes this reagent the preferred choice for detecting trace D-amino acids (e.g., D-serine, D-aspartate) in microdialysates, cerebrospinal fluid, and neuronal tissue homogenates where analyte concentrations are in the low nanomolar range [1]. Marfey's reagent, with its UV-based nanomole-level sensitivity, lacks sufficient detection power for these applications without additional sample preconcentration or mass spectrometric detection. The demonstrated ability to detect D-proline and D-aspartate spiked into rabbit serum and Aplysia californica buccal ganglion homogenates without matrix interference validates the reagent's suitability for complex biological samples [2].

Peptide Drug Stereochemical Purity Testing

The combination of racemization-free derivatization (validated to 0.05% detection limit) and high chromatographic resolution (Rs up to 3.57 for amino acids) makes (S)-(+)-NBD-Py-NCS the reagent of choice for stereochemical purity assessment of synthetic therapeutic peptides [1]. With only 100 μg of peptide sample required and derivatization completed in 10 minutes, this workflow supports both research-scale characterization and QC batch release testing. The certified ≥99.0% ee optical purity of the reagent ensures that systematic error from the labeling step remains below 1%, satisfying ICH Q6A expectations for chiral purity determination in pharmaceutical quality control [2].

High-Throughput Enantiomeric Excess Screening

The 10-minute derivatization protocol at 55 °C enables rapid sample preparation for medicinal chemistry laboratories screening enantiomeric excess across dozens of chiral amine or amino acid products from asymmetric synthesis campaigns [1]. This represents a 9-fold throughput advantage over Marfey's reagent (90 min). Combined with the ability to control diastereomer elution order by selecting either the (S)-(+)- or (R)-(-)-enantiomer of NBD-PyNCS, analysts can ensure that the trace enantiomer elutes first, improving quantification precision when the minor enantiomer is present at very low abundance [2]. This elution order control is particularly valuable for catalysts achieving >99% e.e., where accurate quantification of the sub-1% minor enantiomer is critical.

CE-LIF for Single-Cell Chiral Analysis

The compatibility of NBD-PyNCS with capillary electrophoresis and its excitation at 488 nm—the standard Ar-ion laser line available on most commercial CE-LIF instruments—enables application to volume-limited samples such as single-cell lysates and microdissected tissue specimens [1]. The ~50 nM detection limit in CE-LIF mode is orders of magnitude below what UV-based reagents can achieve in capillary format, and the ability to separate diastereomers by nonionic micelle-mediated CE using Triton X-100 provides an orthogonal separation mechanism to HPLC for confirmatory analysis [2]. This scenario is uniquely served by NBD-PyNCS and is not practically achievable with Marfey's reagent or other UV-based chiral derivatization reagents in CE format.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for (S)-(+)-NBD-Py-NCS

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.